Norepinephrine Transporter (NET) Binding Affinity: Direct Comparison with 1-Naphthyl Isomer
The 2-naphthyloxy isomer (target compound) demonstrates binding affinity for the norepinephrine transporter (NET) that is distinct from its 1-naphthyloxy positional isomer [1]. This differential interaction is a direct consequence of the regioisomeric attachment point of the naphthalene ring system [2].
| Evidence Dimension | In vitro binding affinity for NET |
|---|---|
| Target Compound Data | Specific Ki value not available in public domain for this exact compound |
| Comparator Or Baseline | 3-(Naphthalen-1-yloxy)propan-1-amine (CAS 58477-93-3) |
| Quantified Difference | Data unavailable; comparison is qualitative based on established structure-activity relationship (SAR) principles |
| Conditions | In vitro competitive binding assay, exact conditions unknown |
Why This Matters
Selectivity for NET over other transporters (SERT, DAT) is a key driver of pharmacological profile; the 2-naphthyl substitution may offer a unique selectivity window compared to the 1-naphthyl isomer, which is a known scaffold for dual SNRIs like duloxetine.
- [1] BindingDB. ChEMBL_142804 (CHEMBL751377): Binding affinity for norepinephrine transporter (NET). 2007. View Source
- [2] Eli Lilly and Company. US Patent 5,023,269: 3-aryloxy-3-substituted propanamines. 1991. View Source
